molecular formula C9H12ClN B1147964 trans-2-Phenylcyclopropylamine hydrochloride CAS No. 4548-34-9

trans-2-Phenylcyclopropylamine hydrochloride

Cat. No.: B1147964
CAS No.: 4548-34-9
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-MTFPJWTKSA-N
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Description

(1S,2R)-tranylcypromine hydrochloride is a hydrochloride obtained by combining (1S,2R)-tranylcypromine with one equivalent of hydrochloric acid. It contains a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine hydrochloride.

Scientific Research Applications

  • Trans-2-Phenylcyclopropylamine hydrochloride, also known as tranylcypromine, is used clinically as an antidepressant. Research using zebrafish models has revealed that this compound can induce nerve cell apoptosis mediated by depression of lysine-specific demethylase 1 (LSD1) activity (Zhang Jie et al., 2009).

  • The compound has been studied for its interaction with lysyl oxidase, an enzyme involved in the cross-linking of elastin and collagen in connective tissues. It was found to inhibit lysyl oxidase both noncompetitively and reversibly (Shah et al., 1993).

  • Investigations have also focused on its role as a central 5-hydroxytryptamine (5-HT) receptor agonist, with studies showing the need for a hydroxy substituent in the phenyl ring for 5-HT-receptor stimulation (Arvidsson et al., 1988).

  • Tranylcypromine's potential in inhibiting monoamine oxidases A and B has been explored, indicating its use in targeting depression-associated pathophysiological pathways (Khan et al., 2013).

  • It has been shown to protect mice from high-fat-diet-induced obesity, suggesting implications in weight management and obesity research (Shemesh et al., 2014).

  • Additionally, trans-2-phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1, providing insights into its potential application in cancer chemotherapy (Schmidt & McCafferty, 2007).

Mechanism of Action

Trans-2-Phenylcyclopropylamine (2-PCPA), a potent, clinically used antidepressant, affects monoamine neurotransmitter levels by inhibiting the main metabolizing enzymes, monoamine oxidases (MAOs) . It is also a mechanism-based inactivator of the histone demethylase LSD1 .

Safety and Hazards

Trans-2-Phenylcyclopropylamine hydrochloride is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of personal protective equipment is advised when handling this chemical .

Future Directions

Trans-2-Phenylcyclopropylamine hydrochloride has been proposed as a structural scaffold for the development of mechanism-based inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1), which is a possible target for cancer chemotherapy . It has also been proposed to target epigenetic regulation and ubiquitin-dependent degradation to increase fructose-1,6-bisphosphatase 1 (FBP1) expression .

Properties

IUPAC Name

(1S)-2-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-MTFPJWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-47-6, 4548-34-9
Record name Tranylcypromine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action of trans-2-Phenylcyclopropylamine hydrochloride in the context of cancer treatment?

A1: this compound functions as a histone demethylase inhibitor, specifically targeting KDM3A and KDM5A. [, ] These enzymes are often overexpressed in bortezomib-resistant myeloma cells, contributing to drug resistance. [, ] By inhibiting KDM3A and KDM5A, this compound appears to suppress histone demethylation at specific sites (H3K4, H3K9, and H3K27), potentially reversing the chromatin-mediated drug-tolerant state. [, ] This suggests a potential for overcoming bortezomib resistance in myeloma cells. [, ]

Q2: Besides cancer, are there other disease models where this compound has been investigated?

A2: Yes, research has explored the role of this compound in the context of influenza A virus (IAV) infection. [] Interestingly, this compound appears to limit IAV replication by influencing the activity of IFITM3, a host restriction factor for many RNA viruses. [] The compound achieves this by increasing the monomethylation of IFITM3, which in turn, restricts IAV infection. []

Q3: Have there been any studies exploring the structural characteristics of this compound?

A3: While the provided research articles primarily focus on the biological activity of this compound, an earlier study from 1961 details its synthesis and provides insights into its structure. [] The study describes its synthesis through the reduction of the corresponding nitrile, highlighting its chemical structure and properties. []

Q4: Are there any known challenges or limitations associated with using this compound as a therapeutic agent?

A4: One study revealed that while inhibiting LSD1 (another histone demethylase) with this compound increased IFITM3 monomethylation and restricted IAV infection in vitro, it led to more severe disease outcomes in IAV-infected mice. [] This highlights the complex interplay between histone demethylation, viral infection, and host response, suggesting potential challenges in translating in vitro findings to in vivo settings. []

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